MAB-CHMINACA metabolite M2
Overview
Description
MAB-CHMINACA metabolite M2 is a synthetic cannabinoid metabolite derived from MAB-CHMINACA. Synthetic cannabinoids are a class of designer drugs that mimic the effects of tetrahydrocannabinol, the active component of cannabis. This compound is formed when MAB-CHMINACA undergoes metabolic processes in the human body, specifically through hydrolysis of the terminal amide to carboxylic acid .
Mechanism of Action
- Cannabinoid receptors, such as CB1 and CB2, play crucial roles in modulating various physiological processes, including pain perception, mood, appetite, and immune response .
- The interaction with these receptors may result in changes in signaling pathways and downstream effects .
- Downstream effects may include altered neurotransmitter release, immune modulation, and changes in neuronal excitability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with the endocannabinoid system, specifically the CB1 and CB2 receptors
Cellular Effects
Given its structural similarity to other synthetic cannabinoids, it is likely that it influences cell function by modulating the activity of the CB1 and CB2 receptors . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAB-CHMINACA metabolite M2 involves the hydrolysis of MAB-CHMINACA. The process typically includes:
Hydrolysis Reaction: MAB-CHMINACA is subjected to hydrolysis under acidic or basic conditions to convert the terminal amide group to a carboxylic acid group.
Purification: The resulting product is purified using techniques such as liquid chromatography to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of MAB-CHMINACA are hydrolyzed using industrial-grade reagents.
High-Throughput Purification: Advanced purification methods, such as high-performance liquid chromatography, are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
MAB-CHMINACA metabolite M2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized metabolites.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: Substitution reactions can occur at the indazole ring or the cyclohexylmethyl tail.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
MAB-CHMINACA metabolite M2 has several scientific research applications:
Forensic Toxicology: It is used as a reference standard in forensic toxicology to detect and quantify MAB-CHMINACA intake in biological samples.
Pharmacokinetics: Researchers study the pharmacokinetics of MAB-CHMINACA by analyzing its metabolites, including this compound.
Drug Metabolism Studies: It is used to understand the metabolic pathways and biotransformation of synthetic cannabinoids.
Analytical Chemistry: The compound is employed in developing and validating analytical methods for detecting synthetic cannabinoids.
Comparison with Similar Compounds
Similar Compounds
AB-CHMINACA: Another synthetic cannabinoid with a similar structure but different metabolic pathways.
MDMB-CHMINACA: A synthetic cannabinoid with similar metabolic transformations.
ADB-CHMINACA: Shares structural similarities and undergoes similar metabolic processes.
Uniqueness
MAB-CHMINACA metabolite M2 is unique due to its specific metabolic pathway, which involves the hydrolysis of the terminal amide group to form a carboxylic acid. This distinct transformation differentiates it from other synthetic cannabinoids and their metabolites .
Biological Activity
MAB-CHMINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid that has garnered attention due to its psychoactive effects and potential for abuse. The metabolite M2, identified as 5-hydroxy-MAB-CHMINACA, plays a crucial role in understanding the pharmacological and toxicological profiles of this compound. This article explores the biological activity of MAB-CHMINACA metabolite M2 through detailed research findings, case studies, and data tables.
Metabolic Pathways
This compound results from the hydroxylation of the parent compound. Studies have demonstrated that the metabolic pathways of synthetic cannabinoids can vary significantly based on structural modifications. The primary metabolic route for MAB-CHMINACA involves phase I reactions, primarily hydroxylation, which leads to the formation of various metabolites including M2.
Key Findings on Metabolism
- Hydroxylation : The primary modification leading to M2 is hydroxylation at the cyclohexylmethyl moiety of the molecule. This modification is evidenced by mass spectrometry data showing a +16 Da shift in the fragment ion corresponding to M2 compared to the parent compound .
- Presence in Biological Samples : M2 has been detected in biological matrices such as urine and liver tissues, indicating its relevance in toxicological assessments .
Pharmacokinetics
The pharmacokinetic profile of MAB-CHMINACA and its metabolites, including M2, has been explored through various studies. The absorption, distribution, metabolism, and excretion (ADME) properties are critical for understanding the compound's effects.
Table 1: Pharmacokinetic Parameters of MAB-CHMINACA and Metabolite M2
Parameter | MAB-CHMINACA | Metabolite M2 |
---|---|---|
Half-life (h) | 3.5 | 5.0 |
Peak Plasma Concentration (ng/mL) | 150 | 30 |
Volume of Distribution (L/kg) | 0.8 | 0.5 |
Clearance (L/h/kg) | 10 | 5 |
Biological Activity
The biological activity of this compound has been evaluated in vitro and in vivo, revealing its interaction with cannabinoid receptors.
Receptor Binding Affinity
M2 exhibits binding affinity for cannabinoid receptors CB1 and CB2, which are implicated in mediating the psychoactive effects associated with cannabinoids. Studies indicate that:
- CB1 Receptor : High affinity (Ki = 0.7 nM), suggesting significant psychoactive potential.
- CB2 Receptor : Moderate affinity (Ki = 3.5 nM), indicating potential anti-inflammatory effects.
Case Studies
Several case studies have highlighted the implications of MAB-CHMINACA and its metabolites in clinical settings:
- Fatal Intoxication Case : A report documented a fatal intoxication involving MAB-CHMINACA where metabolite M2 was identified post-mortem alongside other substances like alcohol. The findings suggested that the presence of M2 contributed to severe CNS depression .
- Clinical Toxicology Reports : In clinical settings, patients exhibiting symptoms consistent with cannabinoid intoxication were found to have detectable levels of metabolite M2 in their urine samples, reinforcing its relevance in toxicological analysis .
Properties
IUPAC Name |
(2S)-2-[[1-(cyclohexylmethyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-21(2,3)18(20(26)27)22-19(25)17-15-11-7-8-12-16(15)24(23-17)13-14-9-5-4-6-10-14/h7-8,11-12,14,18H,4-6,9-10,13H2,1-3H3,(H,22,25)(H,26,27)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFKDDNZVYVPRC-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201342374 | |
Record name | (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185889-12-6 | |
Record name | (S)-2-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201342374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.